

(Ethylsulfanyl)benzene molecular weight and formula

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Compound of Interest

Compound Name: Ethyl phenyl sulfide

Cat. No.: B105504

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Technical Guide: (Ethylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: (Ethylsulfanyl)benzene

(Ethylsulfanyl)benzene, also known as **ethyl phenyl sulfide**, is an organosulfur compound that presents a foundational structure in various chemical and pharmaceutical research areas. This guide provides an in-depth overview of its molecular characteristics, synthesis, and potential relevance in drug development.

Quantitative Data Summary

The fundamental molecular properties of (Ethylsulfanyl)benzene are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ S	[1]
Molecular Weight	138.23 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	204-205 °C	[4]
Density	1.021 g/mL at 25 °C	[4]
Refractive Index	1.566 at 20 °C	[4]

Experimental Protocols

The synthesis of (Ethylsulfanyl)benzene is most commonly achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This involves the S-alkylation of thiophenol with an ethyl halide.

Synthesis of (Ethylsulfanyl)benzene

Reaction Principle: The reaction proceeds via the deprotonation of thiophenol by a base to form the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of an ethyl halide, displacing the halide and forming the thioether linkage.

General Procedure:

- **Reaction Setup:** To a solution of thiophenol (1.0 equivalent) in a suitable solvent such as water or ethanol, add a base (1.1 equivalents). Common bases for this reaction include triethylamine or potassium carbonate.
- **Addition of Alkylating Agent:** To the stirring solution, add an ethyl halide (e.g., ethyl bromide or ethyl iodide) (1.0-1.2 equivalents) dropwise at room temperature.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature for a duration of 1 to 6 hours.

- **Workup:** Upon completion, the reaction mixture is diluted with an organic solvent, such as diethyl ether, and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure (Ethylsulfanyl)benzene.

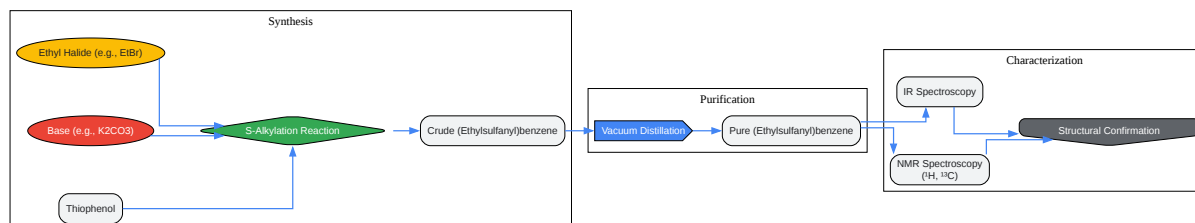
Characterization

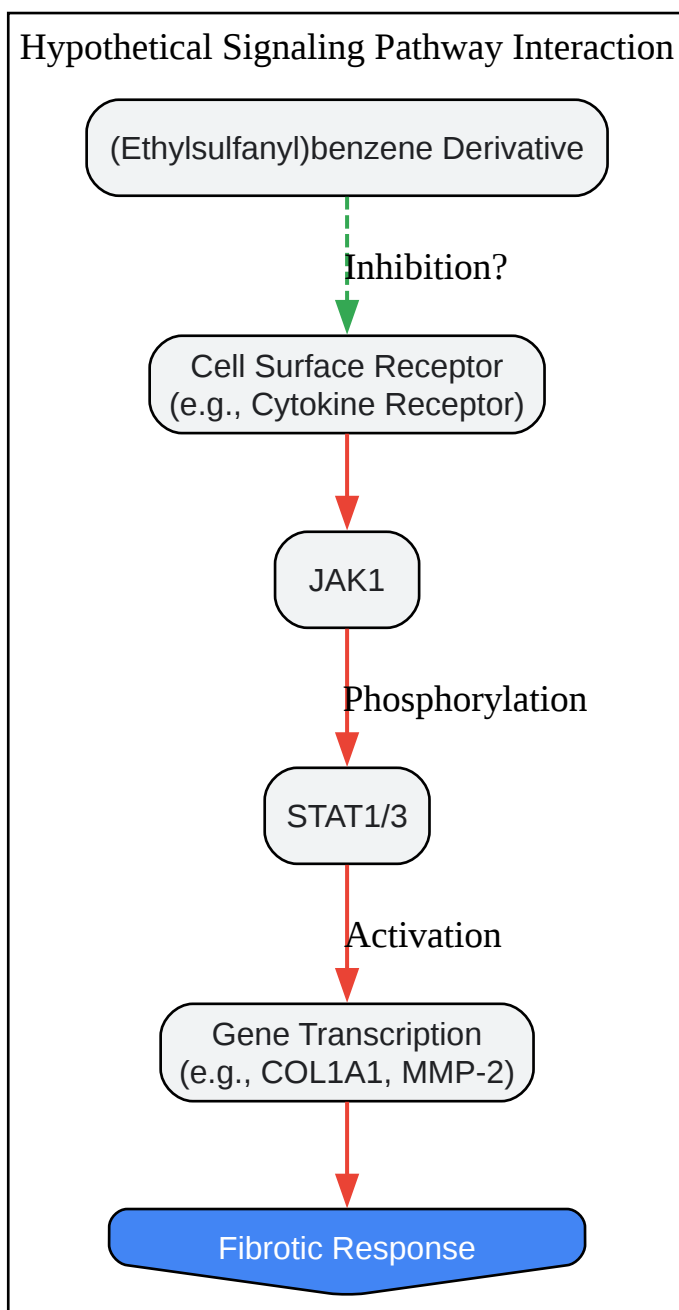
Standard spectroscopic methods are employed to confirm the structure and purity of the synthesized (Ethylsulfanyl)benzene.

- **^1H NMR Spectroscopy:** The proton NMR spectrum would be expected to show a triplet at approximately 1.3 ppm corresponding to the methyl protons, a quartet at around 2.9 ppm for the methylene protons, and a multiplet in the range of 7.2-7.4 ppm for the aromatic protons.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum would display characteristic peaks for the ethyl group carbons and the aromatic carbons.
- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretches typically appear just above 3000 cm^{-1} , while aliphatic C-H stretches are found just below 3000 cm^{-1} .^[5] Aromatic C=C stretching vibrations can be observed in the $1450\text{-}1600\text{ cm}^{-1}$ region.^[5]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of (Ethylsulfanyl)benzene.





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